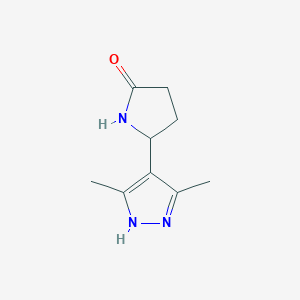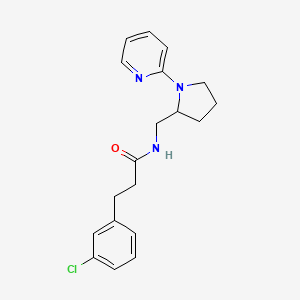![molecular formula C11H11N3O2S B2596994 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-35-9](/img/structure/B2596994.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and protect neurons from oxidative stress. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life, which could make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic targets. Additionally, future research could focus on improving the stability and bioavailability of this compound, which could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with 2-aminothiophenol in the presence of a suitable coupling agent. The reaction mixture is then heated to a certain temperature for a specific period of time to obtain the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6-5-8(14-16-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGAQIRAUIJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

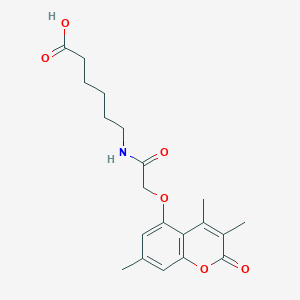
![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

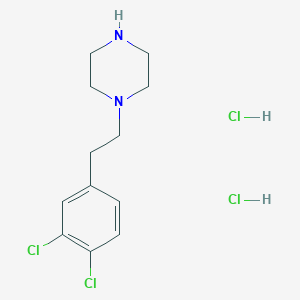

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)
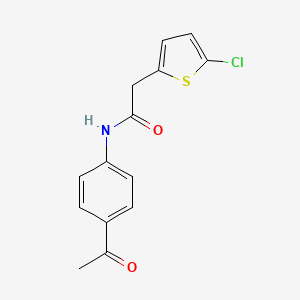
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)
